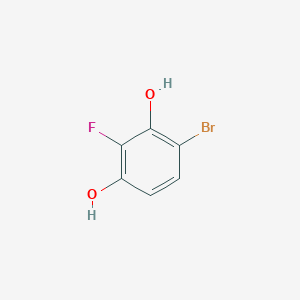

4-Bromo-2-fluororesorcinol

Description

Context within Halogenated Aromatic Compounds

Halogenated aromatic compounds, which are organic molecules containing a benzene (B151609) ring bonded to one or more halogen atoms, are fundamental in many areas of modern chemistry. manchesterorganics.com They are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties that halogens impart. acs.org The introduction of halogens can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and reactivity.

4-Bromo-2-fluororesorcinol is a member of this class, distinguished by the presence of two different halogens—fluorine and bromine—on the same aromatic ring.

Fluorine: The most electronegative element, fluorine can drastically alter the acidity of nearby functional groups (like the hydroxyls in resorcinol) and can form strong hydrogen bonds, influencing intermolecular interactions and the physical properties of materials derived from it. Its inclusion is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. acs.org

Bromine: The bromine atom serves as a versatile synthetic handle. The carbon-bromine bond is readily activated by transition metal catalysts, making it an excellent leaving group in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds.

The combination of these two halogens on a resorcinol (B1680541) frame provides a unique platform for synthetic chemists, offering a blend of stability and selective reactivity.

Significance as a Multifunctionalized Benzene Derivative

Benzene derivatives are a cornerstone of organic chemistry, serving as precursors for a vast array of complex molecules. manchesterorganics.com The value of a benzene-based building block increases with the number and variety of its functional groups, as this allows for more complex and targeted synthetic strategies. This compound is a prime example of a multifunctionalized benzene derivative, possessing four distinct points of potential reactivity: two hydroxyl groups, a fluorine atom, and a bromine atom.

This polysubstitution is significant because it enables chemists to perform selective and sequential reactions. For instance, the two hydroxyl groups can be chemically differentiated from the halogen atoms, and the differential reactivity of the C-Br versus the C-F bond can be exploited in cross-coupling reactions. acs.org This allows for the construction of highly substituted, three-dimensional molecules from a flat, aromatic starting material. Such controlled, regiodivergent synthesis is crucial for developing new materials and pharmacologically active compounds where precise molecular architecture is key to function. sigmaaldrich.com

Overview of Principal Research Domains

While direct applications of this compound are still being explored, the well-established roles of its parent compounds, 4-fluororesorcinol (B135099) and 4-bromoresorcinol (B146125), point toward its primary research domains.

Materials Science: Liquid Crystals A major area of application for substituted resorcinols is in the synthesis of bent-core liquid crystals (BCLCs). researchgate.net These materials are of immense interest for their ability to form novel mesophases, including those that exhibit spontaneous mirror symmetry breaking. google.comchemicalbook.com

Research has shown that bent-core molecules based on 4-bromoresorcinol can form unique, optically isotropic "dark conglomerate" phases. google.com

Similarly, 4-fluororesorcinol is used as a central unit in photosensitive bent-core mesogens. researchgate.net The properties of the resulting liquid crystal phases are highly dependent on the nature and polarity of the substituents on the central benzene ring. researchgate.net

Given these precedents, this compound is an ideal candidate for creating new BCLCs. The combination of fluorine and bromine would allow for fine-tuning of the molecule's dipole moment and polarizability, potentially leading to materials with novel phase behaviors and electro-optical responses for use in advanced display technologies. researchgate.netrsc.org

Synthetic Chemistry: Dyes and Probes Halogenated resorcinols are also key intermediates in the synthesis of fluorescent dyes. For example, 4-fluororesorcinol is a costly but essential building block for producing certain isomers of Oregon Green, a popular fluorescent probe. sigmaaldrich.com It is also used to synthesize other fluorinated fluoresceins and xanthenone fluorophores. The presence of both fluorine and bromine in this compound offers the potential to create novel dye structures through selective functionalization at the bromine position while retaining the electronic influence of the fluorine atom.

Comparison of Related Resorcinol Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Resorcinol | 108-46-3 | C₆H₆O₂ | 110.11 | Unsubstituted dihydroxybenzene core |

| 4-Fluororesorcinol | 103068-41-3 | C₆H₅FO₂ | 128.10 | Contains a fluorine substituent |

| 4-Bromoresorcinol | 626-40-4 | C₆H₅BrO₂ | 189.01 | Contains a bromine substituent |

| This compound | 1780692-57-0 | C₆H₄BrFO₂ | 207.00 | Contains both fluorine and bromine amfluoro.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBFVVVPUQQHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactions at Hydroxyl Functionalities

The two hydroxyl groups on the resorcinol (B1680541) scaffold are primary sites for chemical modification. Their acidity and nucleophilicity are influenced by the electronic effects of the adjacent fluorine and bromine atoms.

Ether and Ester Formation

While specific examples of ether and ester formation with 4-bromo-2-fluororesorcinol are not extensively documented in the literature, its reactivity can be inferred from analogous resorcinol derivatives. The hydroxyl groups of resorcinols are known to be nucleophilic and can be converted to ethers and esters under standard conditions.

For instance, in the synthesis of complex molecules, phenolic hydroxyls are often protected to prevent unwanted side reactions. A common strategy involves converting them to ether derivatives, such as a methoxymethyl (MEM) ether. In a multi-step synthesis of a 2,7-difluoroxanthone, the phenolic hydroxyl groups were protected to form a bis-MEM ether, demonstrating the feasibility of etherification on a fluorinated resorcinol-like structure. nih.gov

Similarly, esterification is a common transformation. In the synthesis of fluorescent probes, 4-fluororesorcinol (B135099) is often reacted with other reagents, and the resulting product is protected as a diacetate to facilitate purification, indicating the hydroxyl groups readily form esters. nih.govcore.ac.uk These reactions typically involve reacting the phenol (B47542) with an acid chloride or anhydride (B1165640) in the presence of a base. Given these precedents, this compound is expected to undergo similar O-alkylation and O-acylation reactions to yield the corresponding ethers and esters.

The table below summarizes expected ether and ester formation reactions based on the reactivity of analogous compounds.

| Reaction Type | Reagent Example | Expected Product | Basis of Reactivity |

| Etherification (Williamson Synthesis) | Alkyl Halide (e.g., Methyl Iodide) + Base (e.g., K₂CO₃) | 4-Bromo-2-fluoro-1,3-dimethoxybenzene | General phenol reactivity |

| Ether Protection | MEM-Cl + Base (e.g., DIPEA) | 1,3-bis((2-methoxyethoxy)methoxy)-4-bromo-2-fluorobenzene | Reactivity of similar fluorinated phenols nih.gov |

| Esterification | Acetyl Chloride or Acetic Anhydride + Base (e.g., Pyridine) | 4-Bromo-2-fluoro-1,3-phenylene diacetate | Reactivity of 4-fluororesorcinol nih.govcore.ac.uk |

Coordination Chemistry and Chelation Studies (analogous to 4-fluororesorcinol)

The 1,3-dihydroxy substitution pattern of the resorcinol ring is a well-known chelating motif for various metal ions. The introduction of fluorine is known to modify the electronic properties and binding affinities of such chelators. While specific chelation studies on this compound are sparse, the behavior of the closely related 4-fluororesorcinol provides significant insight into its expected coordination chemistry.

4-Fluororesorcinol is a key building block in the synthesis of fluorescent indicators and metal chelators. ossila.comgoogle.com Its ability to form complexes with metal ions is a critical aspect of its function. For example, it is used in the acid-mediated condensation synthesis of fluorophores where the final product is a metal ion-binding chelator. google.com These chelators are designed to bind a variety of metal ions, including lead, mercury, cadmium, and nickel. google.com

Furthermore, mechanistic studies have shown that 4-fluororesorcinol can chelate to the dicopper center of the enzyme oxy-tyrosinase, leading to its inactivation. ossila.com This demonstrates the ability of the fluororesorcinol moiety to coordinate with transition metal centers in a biological context. Patents describe the use of 4-fluororesorcinol in the creation of crown ether chelating compounds useful for detecting metal cations like sodium. epo.org The resorcinol unit provides the necessary geometry for binding, and the fluorine substituent can modulate the binding affinity and the spectral properties of the resulting complex.

Given these examples, this compound is anticipated to exhibit similar chelating properties. The two hydroxyl groups can act as a bidentate ligand, coordinating to a single metal center. The electron-withdrawing nature of both the fluorine and bromine atoms would be expected to increase the acidity of the phenolic protons, potentially influencing the pH range for effective chelation and the stability constants of the resulting metal complexes.

The table below outlines the observed chelation behavior of the analogous 4-fluororesorcinol.

| Metal/Enzyme Target | Application/Observation | Reference |

| Copper (in Oxy-tyrosinase) | Inactivation of the enzyme through chelation. | ossila.com |

| Various Transition Metals | Used as a precursor for metal ion-binding chelators. | google.com |

| Sodium and other cations | Component of crown ether-based fluorescent indicators. | epo.org |

Reactivity of Halogen Substituents

The carbon-halogen bonds (C-Br and C-F) are key sites for synthetic modification, allowing for the introduction of new carbon-based or other functional groups. The differential reactivity of bromine and fluorine under various reaction conditions can potentially allow for selective transformations.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. Aryl bromides are common substrates for these reactions due to the C-Br bond's favorable reactivity profile for oxidative addition to a palladium(0) catalyst. The C-F bond is generally much less reactive and typically remains intact under standard Suzuki coupling conditions.

The table below illustrates a typical Suzuki cross-coupling reaction that would be expected for a protected derivative of this compound.

| Reactants | Catalyst/Conditions | Expected Product |

| 4-Bromo-2-fluoro-1,3-dimethoxybenzene + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 2-Fluoro-4-phenyl-1,3-dimethoxybenzene |

Nucleophilic Aromatic Substitution of Halogens

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. In this compound, the situation is complex due to the presence of both electron-donating hydroxyl groups and electron-withdrawing halogens.

Generally, for SNAr reactions, fluorine is a better leaving group than bromine. However, the reaction is highly dependent on the position of activating groups (typically nitro groups) ortho or para to the leaving group. mdpi.com In this molecule, the powerful electron-donating hydroxyl groups are present, which generally deactivate the ring towards nucleophilic attack.

However, iterative SNAr reactions have been demonstrated on polyfluorinated aromatic compounds. For example, the synthesis of fluorinated xanthones has been achieved from bis(2,4,5-trifluorophenyl)methanone, where hydroxide (B78521) or other nucleophiles displace fluorine atoms. ossila.comstanford.edu These reactions show that even with some deactivating character, substitution can be driven to completion, often under forcing conditions like high temperatures or strong bases. ossila.com In the case of this compound, any potential SNAr reaction would likely require harsh conditions, and the outcome would depend on the specific nucleophile and the relative activation of the C-F versus the C-Br bond by the surrounding substituents. It is generally less common for bromine to be displaced in SNAr when fluorine is also present on the ring.

Electrophilic Aromatic Substitution Patterns of the Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the two powerful ortho, para-directing hydroxyl groups. patsnap.com The combined directing effect of these groups strongly favors substitution at the positions ortho and para to them.

The available positions for substitution are C5 and C6.

Position C6: This position is ortho to the C1-hydroxyl and para to the C3-hydroxyl. Both groups strongly direct an incoming electrophile to this site.

Position C5: This position is meta to the C1-hydroxyl, ortho to the C3-hydroxyl, and ortho to the C4-bromine. The C3-OH directs here, but the C1-OH does not.

Therefore, the C6 position is the most electronically enriched and sterically accessible site for electrophilic attack. The C2-fluorine and C4-bromine atoms also influence the regioselectivity. Halogens are deactivating but ortho, para-directing. The C2-fluorine directs to C3 (occupied) and C5. The C4-bromine directs to C3 (occupied) and C5.

Considering all effects, the directing power of the two hydroxyl groups is dominant. Electrophilic substitution is overwhelmingly expected to occur at the C6 position. This is consistent with the known chemistry of resorcinol, which readily undergoes electrophilic substitution at the 2, 4, and 6 positions. patsnap.com In this compound, with positions 2 and 4 already substituted, the reaction will be highly regioselective for the C6 position. Reactions such as halogenation, nitration, or formylation would be expected to yield the 6-substituted product.

The table below summarizes the predicted outcome of common electrophilic aromatic substitution reactions.

| Reaction Type | Electrophile | Predicted Major Product |

| Bromination | Br₂ in a polar solvent | 4,6-Dibromo-2-fluororesorcinol |

| Nitration | Dilute HNO₃ | 4-Bromo-2-fluoro-6-nitroresorcinol |

| Formylation (Gattermann/Vilsmeier-Haack) | e.g., DMF, POCl₃ | 5-Bromo-3-fluoro-2,4-dihydroxybenzaldehyde |

Redox Chemistry of the Resorcinol Core

The resorcinol moiety, a 1,3-dihydroxybenzene structure, is susceptible to a range of oxidation and reduction reactions. The presence of substituents on the aromatic ring, such as the bromo and fluoro groups in this compound, significantly influences the redox behavior of the molecule. This section explores the characteristic redox transformations of the resorcinol core, drawing upon established principles from studies on resorcinol and its derivatives.

The oxidation of resorcinols can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. For instance, oxidation with potent agents like chlorine dioxide can lead to the cleavage of the aromatic ring, resulting in the formation of carboxylic acids and carbon dioxide. psu.edu In other instances, oxidation can yield quinones or chloroquinones. psu.edu The initial stages of oxidation often involve the formation of radical species. Studies on substituted resorcinols have shown that oxidation in alkaline solutions can produce m-benzosemiquinone radical-anions, which are detectable by electron spin resonance spectroscopy. rsc.org

The substitution pattern on the resorcinol ring plays a critical role in directing the course of oxidation. For example, the presence of a substituent at the 4-position is a key structural feature in many compounds that exhibit inhibitory activity against the enzyme tyrosinase, a process that involves the oxidation of the resorcinol core. nih.govresearchgate.netnih.gov Research has indicated that the usual site of oxygen insertion during monooxygenase action on resorcinols is at the 2-position of the ring. researchgate.net Therefore, in this compound, the presence of a fluorine atom at the 2-position would be expected to influence this oxidative pathway.

Conversely, the resorcinol ring can undergo reduction. Catalytic hydrogenation of resorcinol and its derivatives, typically under high pressure and in the presence of catalysts like platinum, palladium, or nickel, leads to the formation of dihydroresorcinol, which is also known as 1,3-cyclohexanedione (B196179). wikipedia.orglibretexts.org This transformation involves the reduction of the aromatic ring. The resulting 1,3-cyclohexanedione is a diketone that can exist in tautomeric equilibrium with its enol form.

The electrochemical behavior of substituted phenols and related compounds provides further insight into their redox properties. While specific data on this compound is limited, studies on similar structures indicate that the oxidation and reduction potentials are influenced by the nature and position of the substituents on the aromatic ring.

The following table summarizes the expected redox transformations of a substituted resorcinol core based on the available literature.

| Reaction Type | Reagents/Conditions | Major Products | Supporting Evidence from Analogs |

| Oxidation | Chlorine Dioxide | Carboxylic acids, Carbon dioxide | Ring cleavage observed with resorcinol. psu.edu |

| Oxidation | Alkaline solution, Air | m-Benzosemiquinone radical-anions | Detected in the oxidation of various resorcinols. rsc.org |

| Oxidation | Tyrosinase (enzymatic) | Ortho-quinone derivatives | A key step in the mechanism of tyrosinase inhibition by 4-substituted resorcinols. researchgate.net |

| Reduction | H₂, Pt/Pd/Ni catalyst, high pressure | Dihydroresorcinol (1,3-cyclohexanedione) | A general reaction for resorcinol and its derivatives. wikipedia.orglibretexts.org |

Based on a comprehensive review of scientific literature, there is a notable lack of specific research data on the chemical compound “this compound” corresponding to the detailed applications requested in the provided outline. The outlined synthetic routes and applications, such as the development of advanced fluorescent dyes and functional materials, are well-documented for related compounds like 4-fluororesorcinol and 4-bromoresorcinol (B146125) , but not for the combined "this compound" derivative.

The synthesis of fluorinated xanthene dyes, including fluoresceins and rhodols, typically involves the condensation of a resorcinol derivative with a phthalic anhydride. ossila.comiscientific.org Specifically, 4-fluororesorcinol is a key precursor in the synthesis of fluorinated fluoresceins (such as Oregon Green) and other dye analogs. ossila.comnih.gov This process is often catalyzed by zinc chloride or methanesulfonic acid. ossila.com The introduction of fluorine atoms from 4-fluororesorcinol into the xanthene structure is known to enhance the photostability and lower the pKa of the resulting dyes compared to non-fluorinated fluorescein (B123965). nih.gov

Similarly, research into functional materials has utilized various substituted resorcinols. For instance, 4-bromoresorcinol has been used as a core component in the synthesis of bent-core mesogens containing azobenzene (B91143) units, which are of interest in the field of liquid crystals. rsc.org

However, extensive searches did not yield specific studies detailing the use of This compound as a versatile synthetic building block for the applications listed below. The scientific literature does not provide detailed research findings for this specific compound in the following areas:

Applications As a Versatile Synthetic Building Block

Construction of Functional Materials

Due to the strict instruction to focus solely on "4-Bromo-2-fluororesorcinol" and the absence of relevant scientific data for this specific molecule within the requested framework, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Proceeding would require extrapolating data from related but distinct molecules, which would compromise the factual accuracy of the content.

Precursor for Advanced Organic Molecules

The combination of fluorine and bromine atoms with two hydroxyl groups makes this compound a building block for bioactive molecules, including potential pharmaceuticals and agrochemicals.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tcichemicals.comossila.com Likewise, brominated aromatic structures are present in numerous APIs. While there is no direct public documentation of this compound being a registered intermediate for a specific commercial API, its structural motifs are highly relevant.

For example, the related compound 4-bromo-2-fluorophenol (B1271925) serves as a starting material for the synthesis of 2-phenylpyran-4-ones, which have been evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. sigmaaldrich.com Furthermore, the closely related derivative 4-bromo-2-fluoro-1,1'-biphenyl is a known intermediate in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The utility of these related structures underscores the potential of the 4-bromo-2-fluorophenyl moiety in pharmaceutical synthesis. Additionally, research into new antigiardial agents has involved the creation of isoflavone (B191592) libraries with targeted fluoro, chloro, and bromo substitutions on the phenolic rings to explore structure-activity relationships. researchgate.net This highlights the role of such halogenated phenols as key building blocks in the discovery of new therapeutic agents. ossila.com

Similar to pharmaceuticals, the incorporation of fluorine is a highly successful strategy in the design of modern agrochemicals, such as herbicides, insecticides, and fungicides. tcichemicals.comossila.com The presence of a fluorine atom can significantly alter the biological activity of a molecule. ossila.com Halogenated phenols and their derivatives are common structural features in a wide range of pesticides.

Although specific examples of commercial agrochemicals derived directly from this compound are not publicly documented, its structure makes it a plausible candidate for agrochemical research and development. The combination of a toxophoric halogen (bromine) and a metabolically robust fluorine atom on a phenol (B47542) scaffold provides a template that could be elaborated into new active compounds.

Facilitation of Novel Synthetic Methodologies

The unique reactivity of this compound and its precursors has been central to the development of new synthetic methods.

A significant example is a process for synthesizing substituted phenols from arenes via a "one-pot" iridium-catalyzed borylation and subsequent oxidation. google.com A U.S. patent details this method for the synthesis of 5-bromo-2-fluororesorcinol (an isomer of the title compound) starting from 1-bromo-4-fluorobenzene (B142099). google.com The process involves an Ir-catalyzed C-H activation/borylation using pinacolborane (HBPin), followed by direct oxidation of the intermediate arylboronic ester with OXONE® to yield the final phenol. This method provides a more direct and efficient route to highly substituted phenols compared to traditional multi-step approaches. google.com

Additionally, the use of fluorinated resorcinols is key to the synthesis of advanced fluorescent dyes. For instance, fluorinated fluoresceins (such as Oregon Green dyes) are prepared by the reaction of fluororesorcinols with phthalic anhydride (B1165640) or its derivatives. researchgate.netossila.com These fluorinated dyes exhibit enhanced photostability and have lower pKa values compared to their non-fluorinated counterparts, making them superior fluorescent probes for biological imaging. researchgate.net The synthesis of these advanced materials is directly enabled by the availability of fluorinated resorcinol (B1680541) building blocks.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. thermofisher.com For a molecule like 4-Bromo-2-fluororesorcinol, with multiple NMR-active nuclei such as ¹H, ¹⁹F, and ¹³C, a comprehensive analysis provides unambiguous structural confirmation.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The substitution pattern on the benzene (B151609) ring—with two hydroxyl groups, a fluorine atom, and a bromine atom—leaves two aromatic protons. Their chemical shifts and coupling patterns are highly informative.

The proton at position 6 (H-6) is ortho to a hydroxyl group and meta to both the fluorine and bromine atoms. The proton at position 5 (H-5) is ortho to the bromine atom and meta to the fluorine and a hydroxyl group. The electron-withdrawing nature of the halogen substituents and the electron-donating character of the hydroxyl groups influence the local electronic environment of these protons. The spectrum is also expected to show two separate signals for the hydroxyl protons, which may appear as broad singlets and can be confirmed by D₂O exchange.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 7.10 - 7.30 | Doublet (d) | ³J(H-H) = 8.5 - 9.0 |

| H-6 | 6.60 - 6.80 | Doublet of doublets (dd) | ³J(H-H) = 8.5 - 9.0, ⁴J(H-F) = 4.0 - 5.0 |

| OH (at C-1) | 5.00 - 5.50 | Broad Singlet (br s) | - |

Note: Data are predicted based on substituent effects on analogous aromatic systems. Solvent: DMSO-d₆.

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is an exceptionally sensitive technique for identifying and characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov It offers a wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it an excellent tool for structural verification. thermofisher.comhuji.ac.il

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the adjacent hydroxyl groups and the bromine atom on the ring. This signal would likely appear as a doublet of doublets due to coupling with the two nearest aromatic protons, H-6 (ortho-coupling, ³J) and H-5 (meta-coupling, ⁴J). Running the experiment with proton decoupling would simplify this signal to a singlet, confirming the presence of a single, unique fluorine environment.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Note: Data are predicted based on typical values for fluorophenols. nih.gov Chemical shifts are relative to a standard like CFCl₃.

Carbon (¹³C) NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbons of the aromatic ring. The chemical shifts are determined by the attached substituents (-OH, -F, -Br).

Carbons bonded to oxygen (C-1, C-3): These carbons are significantly deshielded and appear at lower field (higher ppm).

Carbon bonded to fluorine (C-2): This carbon exhibits a large one-bond coupling constant (¹J(C-F)), resulting in a characteristic doublet. Its chemical shift is heavily influenced by the electronegative fluorine.

Carbon bonded to bromine (C-4): The 'heavy atom effect' of bromine can cause this carbon's signal to be shifted to a higher field (lower ppm) than might be expected based on electronegativity alone. stackexchange.com

Carbons bonded to hydrogen (C-5, C-6): These carbons appear at a higher field compared to the substituted carbons. They may also show smaller C-F couplings.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-1 | 150 - 155 | ²J(C-F) ≈ 15-25 |

| C-2 | 145 - 150 | ¹J(C-F) ≈ 230-250 |

| C-3 | 148 - 153 | ²J(C-F) ≈ 15-25 |

| C-4 | 105 - 110 | ³J(C-F) ≈ 3-5 |

| C-5 | 118 - 122 | ⁴J(C-F) ≈ 1-3 |

Note: Data are predicted based on substituent effects on analogous aromatic systems. Solvent: DMSO-d₆.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its functional groups. The most prominent feature would be the strong, broad absorption band of the hydroxyl (O-H) groups. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring. Vibrations corresponding to C-F and C-Br bonds would also be present in the fingerprint region. The FT-IR spectrum of pure resorcinol (B1680541) shows a broad band for O-H stretching around 3261 cm⁻¹ and an aromatic C=C stretching peak at 1609 cm⁻¹. researchgate.net

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3200 - 3500 | O-H stretch (phenolic) | Strong, Broad |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1620 | Aromatic C=C stretch | Strong |

| 1450 - 1500 | Aromatic C=C stretch | Medium |

| 1200 - 1300 | C-O stretch (phenolic) | Strong |

| 1000 - 1100 | C-F stretch | Strong |

Note: Data are predicted based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy for Vibrational Fingerprints (as demonstrated for analogs)

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 1580 - 1610 | Aromatic C=C stretch | Strong |

| ~1000 | Aromatic ring breathing mode | Strong |

Note: Data are predicted based on characteristic group frequencies for analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed and the efficiency of this absorption are unique to a molecule's structure.

Analysis of Electronic Transitions and Extinction Coefficients

The UV-Vis absorption spectrum of a compound like this compound, a substituted aromatic molecule, is characterized by one or more absorption bands in the ultraviolet region. These bands typically arise from π → π* transitions associated with the benzene ring. The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are sensitive to the nature and position of substituents on the ring.

The introduction of hydroxyl (-OH), fluoro (-F), and bromo (-Br) groups onto the resorcinol framework influences the energy of the molecular orbitals. Both hydroxyl and fluoro groups are auxochromes that can increase the wavelength and intensity of the absorption bands through resonance and inductive effects. The heavy bromine atom can also influence the electronic transitions.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |

| Resorcinol | ~274 | ~2200 | Water |

| This compound | Data not available | Data not available | Data not available |

Table 1: Hypothetical comparison of UV-Vis absorption data. Data for this compound is not publicly available and would require experimental determination.

Evaluation of Quantum Yields and Photophysical Parameters

Following light absorption, the excited molecule can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative decay pathways. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The substituents on the aromatic ring significantly impact the quantum yield. The presence of a heavy atom like bromine is known to often decrease fluorescence quantum yield due to the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thereby favoring phosphorescence over fluorescence. Therefore, this compound would be expected to have a relatively low fluorescence quantum yield.

Detailed photophysical parameters such as fluorescence lifetime (τF), and rate constants for radiative (kr) and non-radiative (knr) decay are crucial for understanding the behavior of the excited state. However, these experimental values for this compound have not been reported in the searched scientific literature.

| Parameter | Symbol | Value for this compound |

| Fluorescence Quantum Yield | ΦF | Data not available |

| Fluorescence Lifetime | τF | Data not available |

| Radiative Decay Rate | kr | Data not available |

| Non-radiative Decay Rate | knr | Data not available |

Table 2: Key photophysical parameters. Specific experimental data for this compound is required for a complete analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected molecular formula is C6H4BrFO2. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (12C, 1H, 79Br, 19F, and 16O). Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ or a protonated molecule [M+H]+, with two peaks of nearly equal intensity separated by two mass units.

An experimental HRMS measurement that matches the calculated theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

| Parameter | Value |

| Molecular Formula | C6H4BrFO2 |

| Theoretical Exact Mass ([M]+ for 79Br) | 205.9379 u |

| Theoretical Exact Mass ([M]+ for 81Br) | 207.9358 u |

| Experimental HRMS Data | Data not available |

Table 3: Mass spectrometry data for molecular formula confirmation. The experimental value would need to be determined to confirm the structure of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and thermodynamic stability of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard and powerful tool for computational chemistry. For a molecule like 4-bromo-2-fluororesorcinol, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations could also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

In studies of similar molecules, such as other substituted resorcinol (B1680541) derivatives, DFT has been used to assess the impact of different substituents on the molecular structure and electronic properties. researchgate.netnih.gov For instance, research on 4-chlororesorcinol (B43231) and 4-fluororesorcinol (B135099) has utilized DFT to understand their conformational preferences and the electronic effects of the halogen substituents. nih.govossila.com

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide a more detailed and accurate description of its electronic structure compared to DFT. These methods are computationally more intensive but are often used as a benchmark for DFT results.

Researchers have employed ab initio methods to investigate the electronic structure of complex organic molecules, providing valuable data on electron correlation effects that are important for accurately predicting molecular properties. acs.org

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. While no specific spectral predictions for this compound are published, the methodology is well-established for similar compounds. ossila.com

Reactivity Prediction and Reaction Mechanism Elucidation

Understanding the reactivity of this compound is crucial for its potential applications. Computational chemistry provides powerful tools to predict its reactive behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. An MEP map of this compound would reveal the electron-rich and electron-deficient regions, thereby predicting the sites for electrophilic and nucleophilic attack. The electronegative oxygen, fluorine, and bromine atoms would likely be surrounded by regions of negative potential, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential. This information is critical for understanding intermolecular interactions and chemical reactivity.

Transition State Analysis and Reaction Pathway Modeling

To elucidate the mechanisms of reactions involving this compound, computational chemists would perform transition state analysis and model reaction pathways. This involves locating the transition state structures and calculating the activation energies for potential reactions. Such studies could, for example, explore its behavior in condensation reactions, which are common for resorcinol derivatives. researchgate.net By mapping the entire reaction coordinate, a detailed understanding of the reaction mechanism can be achieved.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion and conformational changes of molecules over time. For this compound, MD simulations would be crucial for understanding how the interplay of its substituent groups—the bromine atom, the fluorine atom, and two hydroxyl groups—dictates its three-dimensional structure and flexibility.

The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters describing the potential energy of the system. For halogenated organic molecules, specialized force fields like the CHARMM General Force Field (CGenFF) or modifications to the AMBER force field are necessary to accurately model non-covalent interactions, such as halogen bonds. nih.govresearchgate.net These interactions, where the halogen atom acts as an electrophilic region (a "σ-hole"), can be critical in determining the molecule's orientation and interaction with its environment. researchgate.net

A key aspect to investigate for fluorinated compounds is the "gauche effect," where the gauche conformation is electronically stabilized. rsc.org In 1,2-difluoroethane, for example, this effect arises from stabilizing hyperconjugative interactions. rsc.org MD simulations of this compound could elucidate the conformational preferences around the C-C-O-H dihedral angles of the hydroxyl groups and the orientation of the C-F and C-Br bonds relative to the aromatic ring and each other, which are influenced by a combination of steric repulsion and stereoelectronic effects. rsc.orgresearchgate.net

Furthermore, MD simulations can be used to study the molecule's behavior in different environments, such as in aqueous solution or near a biological membrane. For instance, studies on other halogenated phenols have used MD to understand their adsorption onto surfaces, a process governed by electrostatic and van der Waals forces. mdpi.com For this compound, simulations could reveal the stability of different conformers in water, the dynamics of the intramolecular hydrogen bonds, and how the molecule interacts with surrounding water molecules.

Table 1: Key Considerations for MD Simulation of this compound

| Simulation Aspect | Relevance to this compound | Cited Research Context |

| Force Field Selection | Accurate modeling of halogen bonds (C-Br, C-F) and hydroxyl groups is critical. Requires specialized parameters (e.g., CHARMM, AMBER with halogen modifications). nih.govresearchgate.net | Additive and polarizable force fields have been optimized for halogenated ligands to reproduce quantum mechanical interaction energies and experimental geometries. nih.gov |

| Conformational Sampling | To identify low-energy conformers and understand the rotational barriers of the hydroxyl groups and the influence of the halogen substituents. | Conformational analysis of fluorinated molecules reveals the influence of stereoelectronic effects, such as the gauche effect, on molecular shape. rsc.orgresearchgate.netnih.gov |

| Solvent Environment | Simulating in explicit water to understand hydration, solubility, and the stability of intramolecular vs. intermolecular hydrogen bonds. | MD simulations are used to study the interaction of halogenated phenols with their environment, including adsorption on surfaces in aqueous media. mdpi.com |

| Interaction Analysis | Analysis of non-covalent interactions, including hydrogen bonds and potential halogen bonds, which dictate intermolecular recognition. | MD simulations have been used to show that halogen bonds can stabilize the supramolecular structures of halogenated peptides. researchgate.net |

Computational Docking Studies for Ligand-Target Interactions (as applied to derivatives)

While this compound itself may be a starting point, its derivatives could be designed as specific inhibitors for biological targets. Computational docking is a powerful method to predict how these derivatives might bind to the active site of a protein, providing insights into their potential biological activity. acs.org This in silico technique screens compounds by predicting their binding orientation and affinity, often measured as a docking score in kcal/mol. researchgate.netmdpi.com

The resorcinol scaffold is present in many biologically active compounds. Docking studies on various resorcinol derivatives have demonstrated their potential to inhibit a range of enzymes. For example, derivatives have been evaluated as inhibitors of glutathione (B108866) reductase, aldose reductase, and cyclooxygenase (COX) enzymes. researchgate.netresearchgate.netbenthamdirect.comjapsonline.com These studies often find a strong correlation between the predicted binding affinity from docking and the experimentally measured inhibitory activity (e.g., IC₅₀ values). researchgate.netbenthamdirect.comjapsonline.com

For derivatives of this compound, docking studies would be invaluable. The bromine atom can significantly influence binding. For instance, in a study on methyl hydroquinone, the brominated version showed a lower (more favorable) binding energy and was a more potent COX inhibitor. japsonline.com The bromine can form specific halogen bonds with backbone atoms in a protein's active site or occupy hydrophobic pockets. The fluorine atom, while a poor hydrogen bond acceptor, can modulate the electronic properties of the phenyl ring and influence molecular conformation, which in turn affects binding. researchgate.net

A typical docking workflow involves preparing the 3D structures of the ligands (the resorcinol derivatives) and the target protein. acs.org Using software like AutoDock, the ligands are then placed into the protein's binding site in multiple orientations. acs.orgmdpi.com The most favorable binding modes are ranked based on a scoring function that estimates the free energy of binding. japsonline.com Analysis of the best-docked poses can reveal key interactions, such as hydrogen bonds between the resorcinol's hydroxyl groups and polar amino acid residues, or hydrophobic and halogen-bond interactions involving the brominated ring. japsonline.comencyclopedia.pub

Table 2: Examples of Docking Studies on Resorcinol and Bromophenol Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

| Alkyl Resorcinols | Aldose Reductase (AR) | 5-pentylresorcinol showed the strongest inhibition (IC₅₀ = 9.90 μM). Docking and MM-GBSA analyses supported the in vitro results. benthamdirect.com | benthamdirect.com |

| Resorcinol Derivatives | Glutathione Reductase (hGR) | 4-hexylresorcinol was the most effective inhibitor, with the lowest docking score (-4.276 kcal/mol). Results correlated well with in vitro data. researchgate.net | researchgate.net |

| Bromo Methyl Hydroquinone | Cyclooxygenase (COX-1/COX-2) | The brominated compound had lower binding energy (-5.72 kcal/mol for COX-1) and was a more potent inhibitor than its non-brominated parent. japsonline.com | japsonline.com |

| Bromophenols (from marine algae) | Various Cancer-related Proteins | Docking showed that binding was often mediated by hydrogen bonds. Bromination was found to potentially improve bioselectivity and potency. encyclopedia.pub | encyclopedia.pub |

| Resorcinol Derivatives | Cyclooxygenase-2 (COX-2) | In silico docking was used to observe binding modes and guide the development of derivatives as potential anti-inflammatory agents. researchgate.net | researchgate.net |

These examples underscore the utility of computational docking for virtual screening and rational design of new potential therapeutic agents based on a this compound scaffold. By predicting how structural modifications affect binding affinity and specificity, these theoretical methods can prioritize the synthesis and experimental testing of the most promising derivatives. mdpi.comresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2-fluororesorcinol, and how can purity be validated?

Synthesis typically involves halogenation and fluorination of resorcinol derivatives. For example, bromination at the 4-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions, followed by fluorination via nucleophilic aromatic substitution . Purity validation requires HPLC coupled with UV-Vis spectroscopy to detect residual reactants, and mass spectrometry (e.g., Q Exactive Orbitrap) to confirm molecular mass . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : and NMR identify substituent positions (e.g., bromine and fluorine coupling patterns).

- FT-IR : Confirms functional groups (e.g., -OH stretch at ~3200 cm, C-Br at ~550 cm) .

- X-ray crystallography : Resolves crystal packing and bond angles using software like SHELXL for refinement . ORTEP-3 can visualize 3D molecular geometry .

Q. How can researchers optimize reaction conditions to minimize byproducts in halogenation steps?

Use kinetic studies to determine optimal temperature and stoichiometry. For bromination, lower temperatures (0–5°C) reduce electrophilic side reactions. Solvent polarity (e.g., DCM vs. THF) impacts regioselectivity—monitor via TLC or GC-MS. Computational tools (e.g., DFT via Gaussian) model transition states to predict reactivity .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect stabilizes intermediates. Use Hammett constants ( for F: +0.34) to predict activation barriers. Compare with analogs (e.g., 4-Chloro-2-fluororesorcinol) to isolate substituent effects. Electrochemical studies (cyclic voltammetry) quantify redox behavior .

Q. What computational approaches are suitable for modeling this compound’s intermolecular interactions?

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to study halogen bonding between Br and electron-rich moieties .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using OPLS-AA force fields.

- Hirshfeld Surface Analysis : Visualize crystal contacts (e.g., C–H···F interactions) from X-ray data .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Contradictions may arise from solvent polarity, hydrogen bonding, or dynamic effects. Strategies:

- Variable Temperature NMR : Identify conformational changes.

- COSY and NOESY : Detect through-space couplings.

- Comparative Analysis : Benchmark against databases like NIST Chemistry WebBook . If discrepancies persist, re-evaluate sample purity or consider polymorphism .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing reaction yield optimization data?

Use response surface methodology (RSM) with a central composite design to model factors (temperature, catalyst loading). ANOVA identifies significant variables (). For small datasets, Bayesian optimization balances exploration-exploitation trade-offs .

Q. How should researchers design experiments to probe the compound’s stability under varying pH conditions?

- Accelerated Stability Testing : Incubate at pH 1–13 (37°C) and monitor degradation via UPLC-MS.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life.

- Degradation Pathway Identification : Use HRMS to detect hydrolysis/oxidation products .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 165–168°C | |

| NMR (DMSO) | 400 MHz | δ 6.8 (d, J=8.4 Hz, 1H) | |

| LogP (Octanol-Water) | DFT Calculation | 2.3 ± 0.1 | |

| Crystal System | X-ray Diffraction | Monoclinic, |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.